molecular formula C10H12ClNO2 B054753 4-Amino-2-(4-chlorophenyl)butanoic acid CAS No. 120418-68-0

4-Amino-2-(4-chlorophenyl)butanoic acid

Cat. No.: B054753
CAS No.: 120418-68-0
M. Wt: 213.66 g/mol
InChI Key: YSUNOHPTERXNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-aminobutyric acid is an organic compound that features a 4-chlorophenyl group attached to a 4-aminobutyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-aminobutyric acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then hydrogenated to yield 4-chlorophenylpropionic acid, which is subsequently converted to 2-(4-Chlorophenyl)-4-aminobutyric acid through amination and decarboxylation reactions .

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-4-aminobutyric acid typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-aminobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-4-aminobutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-aminobutyric acid involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors, particularly those involved in the gamma-aminobutyric acid (GABA) pathway. This modulation can lead to altered neuronal activity and has potential therapeutic implications for conditions such as anxiety and epilepsy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-aminobutyric acid
  • 2-(4-Fluorophenyl)-4-aminobutyric acid
  • 2-(4-Methylphenyl)-4-aminobutyric acid

Uniqueness

2-(4-Chlorophenyl)-4-aminobutyric acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This compound’s specific structural features make it a valuable candidate for further research and development in various scientific fields .

Properties

CAS No.

120418-68-0

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-amino-2-(4-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

YSUNOHPTERXNIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CCN)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CCN)C(=O)O)Cl

Related CAS

66859-67-4 (hydrochloride)

Synonyms

2-(4-chlorophenyl)-4-aminobutyric acid
2-(4-chlorophenyl)-4-aminobutyric acid, hydrochloride
2-PCP-GABA

Origin of Product

United States

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